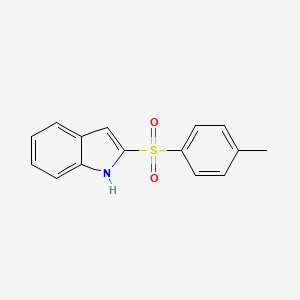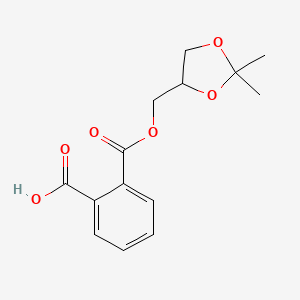![molecular formula C13H18N2 B1365294 8-Benzyl-3,8-diazabicyclo[3.2.1]octane CAS No. 93428-56-9](/img/structure/B1365294.png)
8-Benzyl-3,8-diazabicyclo[3.2.1]octane
Vue d'ensemble
Description
8-Benzyl-3,8-diazabicyclo[3.2.1]octane (BDBO) is a bicyclic compound containing two fused nitrogen heterocycles. It is an organic compound that has been studied for its potential as a synthetic intermediate in organic synthesis and as a ligand in coordination chemistry. BDBO is a versatile compound that can be used in a variety of applications, including in the synthesis of bioactive compounds, as a ligand in coordination chemistry, and as a model for the study of enzyme mechanisms.
Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
- Summary of Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : This method has been successful in the synthesis of tropane alkaloids .
Synthesis of Bicyclo[3.2.1]octane Systems
- Summary of Application : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.02.7]octane and bicyclo[3.2.1]octane systems characteristic of some biologically active compounds .
- Methods of Application : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results or Outcomes : This method has been successful in the synthesis of enantiopure bicyclo[3.2.1]octane systems .
Analogues of Ambasilide
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been studied as analogues of ambasilide, a Class III antiarrhythmic agent .
Nematicidal Activity
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and tested for nematicidal activity .
- Methods of Application : The synthesis involves a solution of compound 4a – d in CH2Cl2 (10 ml) being added dropwise to a solution of compound 3 (2.26 g, 10 mmol) and Et3N (3.03 g, 30 mmol) in CH2Cl2 (30 ml) at 0°C .
Synthesis of Ambasilide Analogues
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been studied as analogues of ambasilide, a Class III antiarrhythmic agent .
Nematicidal Activity
- Summary of Application : 8-Benzyl-3,8-diazabicyclo[3.2.1]octane derivatives have been synthesized and tested for nematicidal activity .
- Methods of Application : The synthesis involves a solution of compound 4a – d in CH2Cl2 (10 ml) being added dropwise to a solution of compound 3 (2.26 g, 10 mmol) and Et3N (3.03 g, 30 mmol) in CH2Cl2 (30 ml) at 0°C .
Propriétés
IUPAC Name |
8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCFTYDLIJTKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477194 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
CAS RN |
93428-56-9 | |
| Record name | 8-Benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

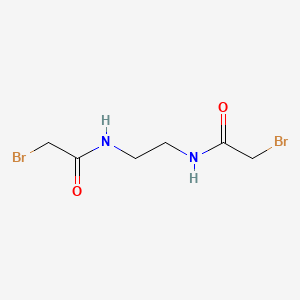
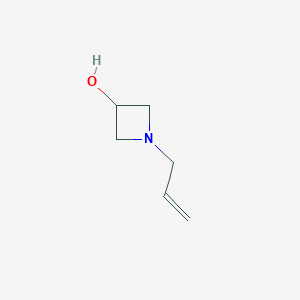
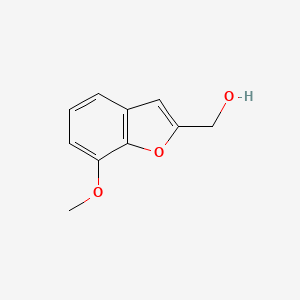
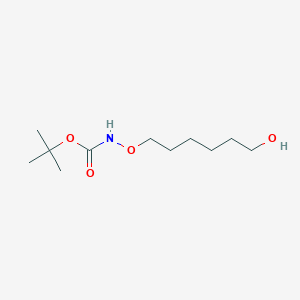
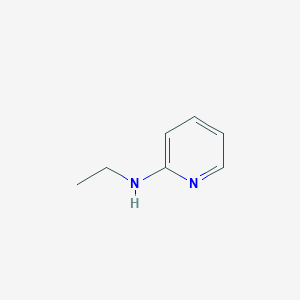
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
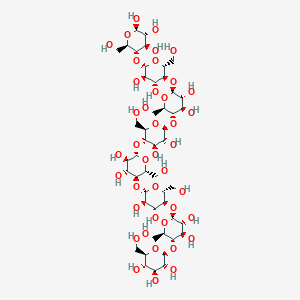
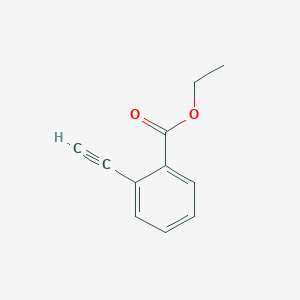
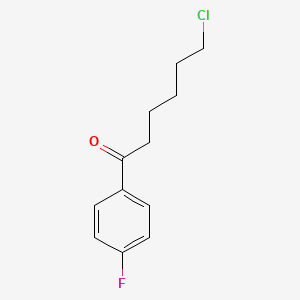

![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1365240.png)
![Methyl 3-[[(2S)-2-aminopropanoyl]amino]propanoate](/img/structure/B1365242.png)
